molecular formula C22H28BrClN2O4S B194253 Arbidol Hydrochloride CAS No. 131707-23-8

Arbidol Hydrochloride

Cat. No.: B194253
CAS No.: 131707-23-8
M. Wt: 531.9 g/mol
InChI Key: PLWQHPWNKPKQJT-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Arbidol Hydrochloride (also known as Umifenovir) primarily targets the viral hemagglutinin (HA) . HA is a type of viral protein that plays a crucial role in the entry of the virus into host cells . It also targets the 2,5-oligoadenylate synthetase , an enzyme that plays a role in the innate immune response to viral infections .

Mode of Action

This compound acts by preventing the fusion of the viral envelope with the host cell membrane, thereby blocking the replication of the virus . It specifically prevents the contact, adhesion, and fusion between the influenza virus envelope and the host cell membrane . It also targets the SARS-CoV-2 spike protein and prevents its trimerization, which is key for host cell adhesion and hijacking .

Biochemical Pathways

This compound affects multiple biochemical pathways. It activates 2,5-oligoadenylate synthetase, which leads to the degradation of viral RNA . It also interferes with virus entry and membrane fusion, as well as downregulating N-glycans on the cell surface . Furthermore, it has immunomodulatory, interferon-induction, and antioxidant properties .

Pharmacokinetics

The pharmacokinetic properties of this compound include its absorption, distribution, metabolism, and excretion (ADME). It has been found that the solubility and release of this compound can be markedly improved when complexed with β-cyclodextrin in the presence of poloxamer 188 . This suggests that the bioavailability of this compound can be significantly increased through complexation with β-cyclodextrin and poloxamer 188 .

Result of Action

The action of this compound results in molecular and cellular effects that inhibit viral replication. It prevents the influenza virus shell from contacting, adhering, and fusing with the host cell membrane . It also has the effect of an immunomodulator and has special antiviral activity against influenza A and influenza B . Furthermore, it stimulates humoral and cell-mediated immunity, helps the phagocytic action of macrophages, and heightens the body’s ability to fight infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH environment can affect the fusion of the virus envelope with the host cell membrane . .

Chemical Reactions Analysis

Types of Reactions

Arbidol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates leading to the final product, this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Arbidol hydrochloride is unique due to its dual activity as a direct antiviral and host-targeting agent. It has shown efficacy against a wide range of enveloped and non-enveloped viruses, making it a versatile antiviral agent .

Properties

CAS No.

131707-23-8

Molecular Formula

C22H28BrClN2O4S

Molecular Weight

531.9 g/mol

IUPAC Name

ethyl 6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate;hydrate;hydrochloride

InChI

InChI=1S/C22H25BrN2O3S.ClH.H2O/c1-5-28-22(27)20-18(13-29-14-9-7-6-8-10-14)25(4)17-11-16(23)21(26)15(19(17)20)12-24(2)3;;/h6-11,26H,5,12-13H2,1-4H3;1H;1H2

InChI Key

PLWQHPWNKPKQJT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.Cl

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C(=C21)CN(C)C)O)Br)C)CSC3=CC=CC=C3.O.Cl

Pictograms

Irritant

Purity

99%

solubility

Soluble in DMSO, not in water

Synonyms

Arbidol Hydrochloride;  131707-23-8;  Arbidol HCl;  Umifenovir hydrochloride;  Arbidol (hydrochloride);  Umifenovir HCl

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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